H-Glu(OcHex)-OH physicochemical properties
H-Glu(OcHex)-OH physicochemical properties
An In-depth Technical Guide on the Physicochemical Properties of H-Glu(OcHex)-OH For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of H-Glu(OcHex)-OH, also known as L-Glutamic acid γ-cyclohexyl ester. The information herein is intended to support research, development, and formulation activities involving this compound.
Core Physicochemical Data
The fundamental physicochemical properties of H-Glu(OcHex)-OH are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and formulation settings.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid | [1] |
| Synonyms | L-Glu(OcHex)-OH, L-Glutamic acid 5-cyclohexyl ester | [2] |
| CAS Number | 112471-82-6 | [2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |
| Molecular Weight | 229.27 g/mol | [1] |
| Appearance | White powder | [2][] |
| Melting Point | 158.0 - 164.0 °C | [2] |
| Optical Rotation | [α]²⁰D = +9.0 ± 2º (c=1 in H₂O) | [2] |
| Solubility | Soluble in Water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [2][4] |
| pKa (α-carboxyl) | ~2.19 (estimated) | [5][6] |
| pKa (α-amino) | ~9.67 (estimated) | [5][6] |
Ionization States and Structure
The ionization state of H-Glu(OcHex)-OH is pH-dependent due to its ionizable α-carboxyl and α-amino groups. Understanding these states is critical for predicting its solubility, reactivity, and interaction with biological systems at different physiological pH values.
Caption: Ionization states of H-Glu(OcHex)-OH at different pH ranges.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of H-Glu(OcHex)-OH are provided below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard Mel-Temp apparatus.[7][8]
Apparatus:
-
Mel-Temp apparatus or equivalent
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: If the sample is not a fine powder, gently grind it using a mortar and pestle.[8]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until the packed sample height is 2-3 mm.[7][9]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.[7]
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C/minute) to find a rough melting range. Allow the apparatus to cool significantly before the next step.[10]
-
Accurate Determination: Insert a new sample. Heat rapidly to about 15-20 °C below the anticipated melting point.[7]
-
Measurement: Decrease the heating rate to 1-2 °C per minute.[8] Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Cleanup: Turn off the apparatus and dispose of the used capillary tube in a designated waste container.[7]
Specific Optical Rotation Measurement
This protocol outlines the measurement of specific optical rotation using a polarimeter, adhering to USP <781> guidelines.[11][12]
Apparatus:
-
Polarimeter (calibrated)
-
Polarimeter cell (1.0 dm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Solvent (e.g., deionized water)
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, often using a certified quartz plate or a standard solution (e.g., sucrose).[13]
-
Solution Preparation: Accurately weigh approximately 100 mg of H-Glu(OcHex)-OH. Transfer it quantitatively to a 10 mL volumetric flask. Dissolve the sample in the specified solvent (water) and fill to the mark. Mix thoroughly. This creates a solution with a concentration (c) of approximately 1 g/100 mL.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent (water). Place it in the polarimeter and record the reading as the blank (α_blank).
-
Sample Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α_obs). All measurements should be performed at a specified temperature (e.g., 20 °C) and wavelength (e.g., Sodium D-line, 589 nm).[12]
-
Calculation: Calculate the specific rotation [α] using the following formula: [α]Tλ = (100 × α) / (l × c) Where:
-
α = corrected observed rotation (α_obs - α_blank)
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/100 mL
-
T = temperature in °C
-
λ = wavelength of light in nm
-
Solubility Determination (Qualitative)
This protocol provides a general method for qualitatively assessing the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Graduated pipettes or cylinders
-
Solvents of interest (e.g., Water, Ethanol, DMSO)
Procedure:
-
Sample Preparation: Add a small, pre-weighed amount of H-Glu(OcHex)-OH (e.g., 2-5 mg) to a clean, dry test tube.[14]
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.[14]
-
Mixing: Vigorously mix the contents using a vortex mixer for at least 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background. A completely clear solution with no visible particles indicates that the compound is soluble under these conditions. A cloudy or hazy suspension or the presence of undissolved solid indicates partial solubility or insolubility.[15]
-
Heating/Sonication (Optional): If the compound is not fully dissolved, gentle warming or sonication may be applied to aid dissolution. Note any changes upon cooling back to room temperature, as precipitation may occur.
-
Documentation: Record the results for each solvent, noting whether the compound was soluble, partially soluble, or insoluble.
pKa Determination (Acid-Base Titration)
This protocol describes the determination of pKa values by titrating the amino acid derivative with a strong base and monitoring the pH.[16][17]
Apparatus:
-
pH meter with an electrode (calibrated)
-
Burette (25 or 50 mL)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized water
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]
-
Sample Preparation: Accurately weigh a known amount of H-Glu(OcHex)-OH and dissolve it in a known volume of deionized water in a beaker (e.g., 20 mL). If necessary, add a small, precise amount of 0.1 M HCl to ensure the starting pH is low (e.g., below pH 2) so that both ionizable groups are fully protonated.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH over the beaker.
-
Titration: Begin stirring the solution. Add the NaOH solution in small, precise increments (e.g., 0.2-0.5 mL).[16] After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue the titration until the pH reaches approximately 11-12.
-
Data Analysis:
-
Plot a titration curve with the volume of NaOH added on the x-axis and the pH on the y-axis.
-
The curve will show two equivalence points (steep inflection points).
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flatter parts of the curve). The first midpoint (pKa₁) is halfway to the first equivalence point, and the second midpoint (pKa₂) is halfway between the first and second equivalence points.[18]
-
Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to more accurately determine the equivalence points.
-
References
- 1. H-Glu(OcHex)-OH | C11H19NO4 | CID 14283856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. L-Glutamic acid 5-cyclohexyl ester | 112471-82-6 [chemicalbook.com]
- 5. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 8. nsmn1.uh.edu [nsmn1.uh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. â©781⪠Optical Rotation [doi.usp.org]
- 12. uspbpep.com [uspbpep.com]
- 13. drugfuture.com [drugfuture.com]
- 14. sciencevivid.com [sciencevivid.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
